Cas no 38338-23-7 (Benzothiazole,6-nitro-2-phenyl-)
Benzothiazole,6-nitro-2-phenyl- Chemical and Physical Properties
Names and Identifiers
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- Benzothiazole,6-nitro-2-phenyl-
- 6-nitro-2-phenyl-1,3-benzothiazole
- 6-Nitro-2-phenylbenzothiazole
- 2-Phenyl-6-nitrobenzothiazol
- 2-phenyl-6-nitrobenzothiazole
- 2-Phenyl-6-nitro-benzthiazol
- 6-Nitro-2-phenyl-benzothiazol
- 6-nitro-2-phenyl-benzothiazole
- Benzothiazole,6-nitro-2-phenyl
- AKOS027381798
- GKFMHLGCYNFWPR-UHFFFAOYSA-N
- DTXSID30363756
- SCHEMBL2136576
- MFCD07776212
- 38338-23-7
- FT-0717117
- 6-Nitro-2-phenylbenzo[d]thiazole
-
- MDL: MFCD07776212
- Inchi: 1S/C13H8N2O2S/c16-15(17)10-6-7-11-12(8-10)18-13(14-11)9-4-2-1-3-5-9/h1-8H
- InChI Key: GKFMHLGCYNFWPR-UHFFFAOYSA-N
- SMILES: S1C(C2C=CC=CC=2)=NC2C=CC(=CC1=2)[N+](=O)[O-]
Computed Properties
- Exact Mass: 256.03100
- Monoisotopic Mass: 256.03064868g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 315
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 87Ų
Experimental Properties
- PSA: 86.95000
- LogP: 4.39470
Benzothiazole,6-nitro-2-phenyl- Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Benzothiazole,6-nitro-2-phenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059004183-5g |
6-Nitro-2-phenylbenzo[d]thiazole |
38338-23-7 | 97% | 5g |
$1326.60 | 2023-09-02 | |
| Alichem | A059004183-10g |
6-Nitro-2-phenylbenzo[d]thiazole |
38338-23-7 | 97% | 10g |
$1624.08 | 2023-09-02 | |
| Alichem | A059004183-25g |
6-Nitro-2-phenylbenzo[d]thiazole |
38338-23-7 | 97% | 25g |
$2787.20 | 2023-09-02 | |
| abcr | AB154696-2 g |
6-Nitro-2-phenylbenzothiazole |
38338-23-7 | 2g |
€1111.70 | 2023-05-08 | ||
| Chemenu | CM519383-1g |
6-Nitro-2-phenylbenzo[d]thiazole |
38338-23-7 | 97% | 1g |
$*** | 2023-05-30 | |
| abcr | AB154696-2g |
6-Nitro-2-phenylbenzothiazole; . |
38338-23-7 | 2g |
€1111.70 | 2025-04-19 | ||
| Ambeed | A309668-1g |
6-Nitro-2-phenylbenzo[d]thiazole |
38338-23-7 | 97% | 1g |
$432.0 | 2025-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1734936-1g |
6-Nitro-2-phenylbenzo[d]thiazole |
38338-23-7 | 98% | 1g |
¥4233.00 | 2024-05-16 |
Benzothiazole,6-nitro-2-phenyl- Suppliers
Benzothiazole,6-nitro-2-phenyl- Related Literature
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1. Reactions of some N-(2,5-dimethoxyaryl)thiobenzamides: en route to an analogue of kuanoniamine AYvette A. Jackson,Michael A. Lyon,Norman Townsend,Kettyna Bellabe,Fernando Soltanik J. Chem. Soc. Perkin Trans. 1 2000 205
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Saiwen Liu,Ru Chen,Xiangyu Guo,Huiqiong Yang,Guojun Deng,Chao-Jun Li Green Chem. 2012 14 1577
Additional information on Benzothiazole,6-nitro-2-phenyl-
Recent Advances in the Study of Benzothiazole,6-nitro-2-phenyl- (CAS: 38338-23-7) in Chemical Biology and Pharmaceutical Research
The compound Benzothiazole,6-nitro-2-phenyl- (CAS: 38338-23-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the role of Benzothiazole,6-nitro-2-phenyl- as a promising scaffold for the development of novel antimicrobial and anticancer agents. Its nitro and phenyl substituents contribute to its ability to interact with various biological targets, including enzymes and DNA, making it a versatile candidate for further investigation. Researchers have employed advanced synthetic techniques to optimize the compound's structure, enhancing its bioavailability and reducing potential toxicity.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that Benzothiazole,6-nitro-2-phenyl- exhibits potent inhibitory activity against Mycobacterium tuberculosis, suggesting its potential as a lead compound for tuberculosis treatment. The study utilized molecular docking and in vitro assays to elucidate the compound's mechanism of action, revealing its ability to disrupt bacterial cell wall synthesis.
Another significant development involves the compound's application in cancer research. A recent preprint on bioRxiv reported that Benzothiazole,6-nitro-2-phenyl- induces apoptosis in certain cancer cell lines by modulating the activity of key signaling pathways, such as the PI3K/AKT/mTOR axis. These findings open new avenues for the development of targeted cancer therapies, particularly for tumors resistant to conventional treatments.
Despite these promising results, challenges remain in the clinical translation of Benzothiazole,6-nitro-2-phenyl-. Issues such as solubility, metabolic stability, and potential off-target effects need to be addressed through further structure-activity relationship (SAR) studies and preclinical testing. Ongoing research is exploring various derivatives of the compound to optimize its pharmacological properties while maintaining its therapeutic efficacy.
In conclusion, Benzothiazole,6-nitro-2-phenyl- (CAS: 38338-23-7) represents a compelling area of research in chemical biology and drug discovery. Its diverse biological activities and potential applications in treating infectious diseases and cancer underscore the importance of continued investigation. Future studies should focus on overcoming current limitations and advancing the compound through the drug development pipeline.
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